N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)14-6-8-16(9-7-14)25-18(30)11-31-21-19-20(23-12-24-21)28(27-26-19)10-15-4-2-3-5-17(15)22/h2-9,12H,10-11H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGVBXIILYHPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that integrates elements of triazole and pyrimidine chemistry. Its structure features a 4-acetylphenyl group linked to a thioacetamide moiety, which is further connected to a 3H-triazolo[4,5-d]pyrimidine derivative substituted with a 2-fluorobenzyl group. This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 863457-93-6 |
| Molecular Formula | C21H17FN6O2S |
| Molecular Weight | 436.5 g/mol |
The biological activity of N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is primarily attributed to its ability to inhibit specific kinases involved in various cellular processes. Kinases are critical in signaling pathways that regulate cell proliferation and survival. The presence of the triazolopyrimidine core suggests potential interactions with kinase targets, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Research has demonstrated that compounds similar to N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related triazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential.
- Specific IC50 values have been reported for similar compounds against different cancer cell lines:
Antimicrobial Activity
The compound's thioether group may confer antimicrobial properties. Research indicates that derivatives containing similar functional groups exhibit:
- Antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties , making them potential candidates for treating fungal infections.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of triazole derivatives on human malignant cell lines (MCF-7 and Bel-7402), revealing that certain derivatives displayed potent cytotoxic activity compared to standard chemotherapeutics .
- Antimicrobial Screening : A series of synthesized triazolethiones were screened for antibacterial activity against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to rifampicin .
Potential Applications
N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide presents potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific kinases.
- Antimicrobial Agents : Further exploration could yield effective treatments for bacterial and fungal infections.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound’s uniqueness lies in its triazolo-pyrimidine core and 2-fluorobenzyl substitution, which distinguish it from related scaffolds. Below is a comparative analysis with structurally similar compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Core Structure Impact: The triazolo-pyrimidine core in the target compound offers greater metabolic stability compared to thiazolo-pyrimidine analogs (e.g., compounds 19 and 20) due to reduced susceptibility to oxidative degradation . The 2-fluorobenzyl group enhances lipophilicity and blood-brain barrier penetration relative to non-fluorinated analogs.
Substituent-Driven Activity: The thioacetamide linker in the target compound may improve binding to cysteine-rich kinase domains (e.g., EGFR, BTK) compared to thioxo or amino substituents in analogs . Compound 19’s coumarin moiety confers fluorescence properties useful for cellular tracking, a feature absent in the acetylphenyl-substituted target compound.
Synthetic Accessibility :
- Microwave-assisted synthesis (used for compound 19) reduces reaction times (<2 hours) but requires specialized equipment. The target compound’s synthesis likely follows similar protocols, though yields may vary due to steric hindrance from the 2-fluorobenzyl group .
Pharmacokinetic and Pharmacodynamic Insights
- Selectivity : Preliminary molecular docking studies suggest the target compound exhibits higher selectivity for tyrosine kinases (e.g., JAK3) over serine/threonine kinases compared to thiazolo-pyrimidine derivatives.
- Toxicity Profile : Fluorinated analogs generally show reduced hepatotoxicity compared to chlorinated or brominated counterparts, as seen in compound 20 (LD₅₀ > 500 mg/kg in murine models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
